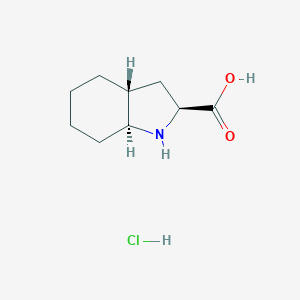

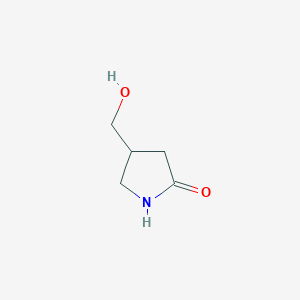

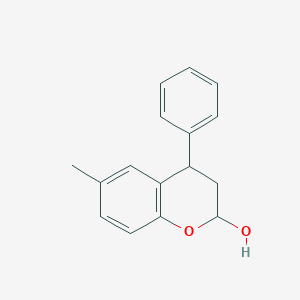

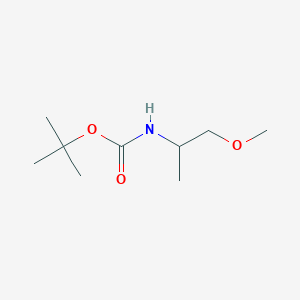

1,5-Dimethyl-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Pharmacological Evaluation

The study by Maltsev et al. (2021) delves into the synthesis of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, focusing on their pharmacological properties. The anxiolytic and analgesic potentials of these compounds were evaluated, revealing that certain derivatives exhibited significant analgesic and anxiolytic activities. The high anxiolytic activity of one compound was attributed to its interaction mainly with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor (Maltsev et al., 2021).

Synthesis and Biological Action

Hara et al. (1978) reported the synthesis of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines, evaluating their central nervous system (CNS) activity. The study found that specific structural modifications enhanced the activity of these compounds, with one derivative being as potent as diazepam in its sedative activities (Hara et al., 1978).

Anxiolytic, Sedative, and Hypnotic Activity

Chinnasamy et al. (2017) synthesized Pyrimidino-4,6-(2,4-Diazepine) derivatives via a green synthesis method, assessing their anxiolytic, sedative, and hypnotic activities. The study indicated that certain derivatives had sedative and hypnotic activities surpassing standard Diazepam, although their anxiolytic activity was lesser (Chinnasamy et al., 2017).

Pharmacokinetic and Pharmacodynamic Alterations

Okiyama et al. (1987) explored how imipramine treatment modified the pharmacokinetics and pharmacodynamics of diazepam in rats, finding alterations in diazepam and its metabolites' concentrations, which affected the anticonvulsant effects of diazepam (Okiyama et al., 1987).

Serotonin-3 Receptor Antagonists

Harada et al. (1995) developed potent serotonin-3 (5-HT3) receptor antagonists, identifying compounds with significant antagonistic activity. The research highlighted the potential therapeutic applications of these compounds in treating conditions associated with 5-HT3 receptors (Harada et al., 1995).

特性

IUPAC Name |

1,5-dimethyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-3-5-9(2)6-4-8-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIPTFPIOGDBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1,4-diazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

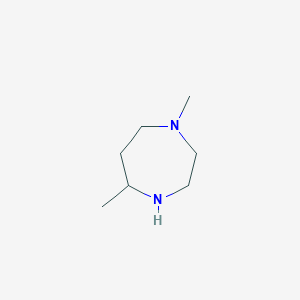

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)

![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)